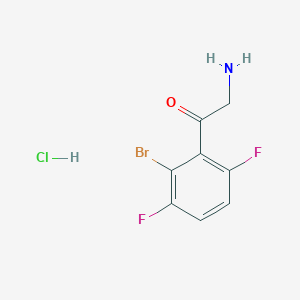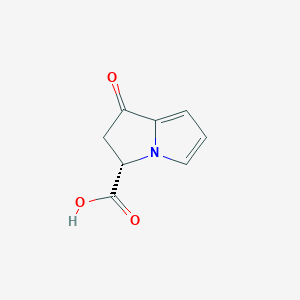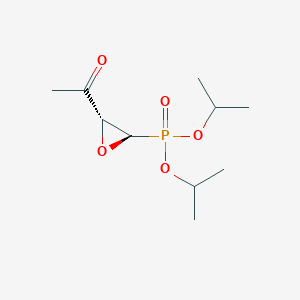![molecular formula C10H6BrNO3 B12867180 3-(2-Bromobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12867180.png)
3-(2-Bromobenzo[d]oxazol-6-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromobenzo[d]oxazol-6-yl)acrylic acid is a compound belonging to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of a bromine atom at the 2-position of the benzoxazole ring and an acrylic acid moiety makes this compound unique.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromobenzo[d]oxazol-6-yl)acrylic acid typically involves the bromination of benzo[d]oxazole followed by the introduction of the acrylic acid moiety. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often involves large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The choice of solvents and reaction conditions is optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromobenzo[d]oxazol-6-yl)acrylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Addition Reactions: The acrylic acid moiety can participate in addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce carboxylic acids or ketones .
Aplicaciones Científicas De Investigación
3-(2-Bromobenzo[d]oxazol-6-yl)acrylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.
Biological Studies: The compound is studied for its antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: Benzoxazole derivatives are used in the development of advanced materials such as polymers and dyes
Mecanismo De Acción
The mechanism of action of 3-(2-Bromobenzo[d]oxazol-6-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the acrylic acid moiety play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the derivatives formed .
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: The parent compound without the bromine and acrylic acid moieties.
2-Bromobenzoxazole: Similar structure but lacks the acrylic acid moiety.
Benzoxazole-6-acrylic acid: Similar structure but lacks the bromine atom.
Uniqueness
3-(2-Bromobenzo[d]oxazol-6-yl)acrylic acid is unique due to the presence of both the bromine atom and the acrylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C10H6BrNO3 |
|---|---|
Peso molecular |
268.06 g/mol |
Nombre IUPAC |
(E)-3-(2-bromo-1,3-benzoxazol-6-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H6BrNO3/c11-10-12-7-3-1-6(2-4-9(13)14)5-8(7)15-10/h1-5H,(H,13,14)/b4-2+ |
Clave InChI |
MIDMHLUVHZTQCU-DUXPYHPUSA-N |
SMILES isomérico |
C1=CC2=C(C=C1/C=C/C(=O)O)OC(=N2)Br |
SMILES canónico |
C1=CC2=C(C=C1C=CC(=O)O)OC(=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


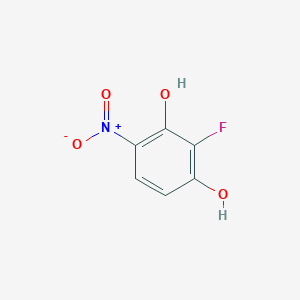
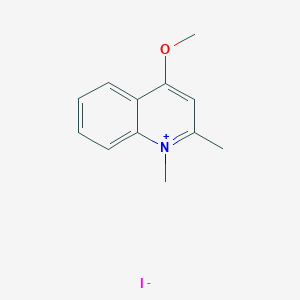
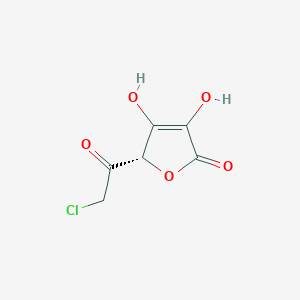
![2-Bromo-5-methylbenzo[d]oxazole](/img/structure/B12867117.png)
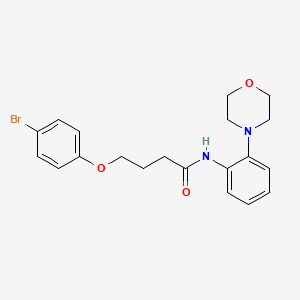

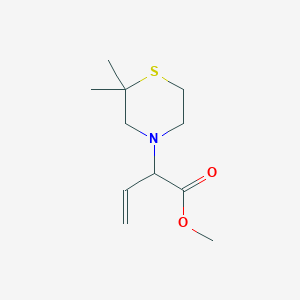
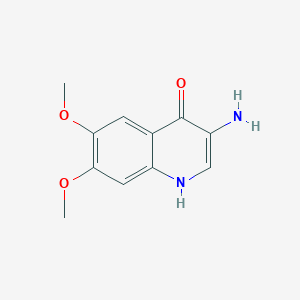

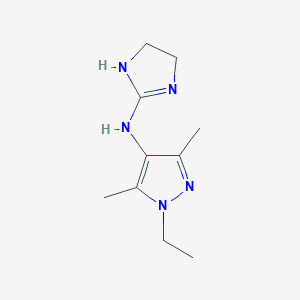
![4-Amino-4'-formyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12867154.png)
